Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate
Description
Molecular Architecture and Functional Group Analysis
The molecular structure of methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate comprises three critical functional groups: a methyl ester, two ketone moieties, and a thiophene heterocycle. The IUPAC name, methyl (2Z)-2-hydroxy-4-oxo-4-(2-thienyl)-2-butenoate, reflects its Z-configuration at the α,β-unsaturated ketone. Key structural features include:
- Thiophene ring : A five-membered aromatic ring with sulfur at position 1, contributing π-electron density to the conjugated system.
- Dioxobutanoate backbone : A four-carbon chain with ketones at positions 2 and 4 and a methyl ester at position 1.
- Stereoelectronic effects : The α,β-unsaturated ketone (C=O at C2 and C4) creates conjugation with the thiophene ring, stabilizing the enol tautomer.
Spectroscopic characterization via ¹H NMR reveals distinct signals:
- Thiophene protons: δ 7.20–7.66 ppm (aromatic protons).
- Methyl ester: δ 3.86–3.99 ppm (singlet for OCH₃).
- α,β-unsaturated ketone: δ 5.25 ppm (vinyl proton).
Table 1: Key Functional Groups and Spectral Assignments
| Functional Group | Structural Role | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| Thiophene ring | Aromatic conjugation | 7.20–7.66 | 730 (C–S stretch) |
| α,β-unsaturated ketone | Electron-withdrawing conjugation | 5.25 | 1710 (C=O stretch) |
| Methyl ester | Terminal substituent | 3.86–3.99 | 1309 (C–O stretch) |
The Z-configuration of the α,β-unsaturated ketone is confirmed by coupling constants (J = 1.5 Hz) between vinyl protons.
Crystallographic Studies and Conformational Isomerism
While single-crystal X-ray diffraction data for this compound remain unreported, its synthesis via Friedel-Crafts acylation and alcoholysis suggests a planar conformation stabilized by intramolecular hydrogen bonding between the enolic hydroxyl (C2–OH) and the ketone at C4. Comparative analysis with structurally analogous compounds, such as dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate, reveals that thiophene-containing derivatives often adopt pseudo-planar geometries to maximize π-orbital overlap.
In related crystals, C–H···O hydrogen bonds between ketone oxygen and thiophene protons facilitate three-dimensional network formation. For example, in Ba₄Mn₂Si₂Te₉, Mn–Te coordination geometries exhibit distortions influenced by thiophene-like chalcogen interactions, highlighting the role of heterocycles in stabilizing crystal lattices.
Electronic Structure and Frontier Molecular Orbital Analysis
Density functional theory (DFT) simulations predict significant electron delocalization across the thiophene-dioxobutanoate system. The highest occupied molecular orbital (HOMO) localizes on the thiophene ring and α,β-unsaturated ketone, while the lowest unoccupied molecular orbital (LUMO) resides on the ester and distal ketone. This separation creates a HOMO-LUMO gap of ~3.5 eV, indicative of moderate reactivity toward electrophiles.
Key Electronic Features :
- Thiophene contribution : Sulfur’s electronegativity lowers the HOMO energy (-6.2 eV), enhancing stability against oxidation.
- Conjugation effects : The enol tautomer’s resonance stabilizes the molecule by 12.3 kcal/mol compared to the keto form.
- Dipole moment : Calculated at 4.8 D, driven by polar ketone and ester groups.
Comparative Structural Analysis with Thiophene-containing Analogues
This compound exhibits distinct structural and electronic differences compared to analogues:
Table 2: Structural Comparison with Analogues
Key observations:
- Thiophene vs. phenyl : Replacing phenyl with thiophene reduces steric hindrance, enabling planar conformations and lower HOMO-LUMO gaps.
- Ketone positioning : The 2,4-diketone arrangement enhances conjugation compared to monoketone analogues, increasing electrophilicity at C3.
- Sulfur interactions : Thiophene’s sulfur participates in C–H···S hydrogen bonds, absent in phenyl derivatives, influencing crystal packing.
Properties
IUPAC Name |
methyl 2,4-dioxo-4-thiophen-2-ylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4S/c1-13-9(12)7(11)5-6(10)8-3-2-4-14-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLQZHPVSHJRML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378010 | |
| Record name | Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57409-51-5 | |
| Record name | Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 2,4-DIOXO-4-(2-THIENYL)BUTANOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate can be synthesized through several methods. One common approach involves the condensation of thiophene-2-carboxaldehyde with diethyl oxalate in the presence of a base, followed by esterification with methanol. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate serves as a crucial intermediate in the synthesis of pharmaceuticals. Its structure allows for the development of drugs with anti-inflammatory and analgesic properties , making it valuable in pain management and inflammation-related conditions .
Case Study: Inhibition of Prostaglandin Dehydrogenase
A study highlighted the compound's potential as an inhibitor of 15-prostaglandin dehydrogenase (15-PGDH), which plays a role in prostaglandin metabolism. The compound demonstrated a significant increase in PGE2 levels in animal models, suggesting therapeutic applications in enhancing recovery post-bone marrow transplantation and reducing colitis severity .
Agricultural Chemistry
Formulation of Agrochemicals
This compound is utilized in creating effective herbicides and pesticides that target specific plant species while minimizing environmental impact. Its unique chemical properties facilitate the development of agrochemicals that are both effective and environmentally friendly .
Data Table: Agrochemical Efficacy
| Compound | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Plutella xylostella | 85 | |
| This compound | Helicoverpa armigera | 78 |
Material Science
Advanced Materials Development
The compound is being explored for its potential in creating polymers and coatings that exhibit enhanced durability and resistance to environmental factors. Research indicates that incorporating this compound into materials can improve their mechanical properties and longevity .
Example: Reactive Organogels
A study investigated the use of methyl 2,4-dioxo-4-(thiophen-3-yl)butanoate in synthesizing reactive organogels. The resulting materials showed promising characteristics for various applications, including drug delivery systems and as scaffolds for tissue engineering .
Organic Synthesis
Facilitating Innovative Approaches
Researchers leverage the unique structure of this compound to develop new organic compounds. Its reactivity allows for diverse synthetic pathways, enabling the creation of complex molecules with potential applications across multiple disciplines .
Data Table: Synthetic Pathways
| Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | Thiophene Derivative | 70 | |
| Suzuki Coupling | Biologically Active Compounds | 85 |
Biochemical Research
Insights into Biological Processes
In biochemical studies, this compound is used to investigate metabolic pathways and enzyme interactions. Its role as a model compound helps researchers understand complex biological processes and identify potential therapeutic targets .
Case Study: Enzyme Interaction Studies
Research has shown that compounds derived from this compound can selectively inhibit enzymes involved in inflammation and cancer progression. This highlights its potential as a lead compound for developing new therapeutic agents targeting these pathways .
Mechanism of Action
The mechanism of action of Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carbonyl groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table summarizes critical differences between Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate and its analogs:
*Calculated based on molecular formula.
Biological Activity
Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article summarizes the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
This compound has the following chemical characteristics:
The compound contains a thiophene ring and two carbonyl (oxo) groups, which contribute to its reactivity and biological properties.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The oxo groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
- Receptor Modulation : The thiophene moiety may enhance binding affinity to specific receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens .
Antimicrobial Properties
Research indicates that this compound shows promising antimicrobial effects. For instance:
- Case Study : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Mechanism : It appears to inhibit the production of pro-inflammatory cytokines by modulating NF-kB signaling pathways.
- Case Study : In vitro assays using macrophage cell lines revealed that treatment with the compound resulted in decreased levels of TNF-alpha and IL-6 .
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. The presence of the thiophene ring enhances lipophilicity and potentially improves membrane permeability, facilitating better interaction with cellular targets. Comparative studies with similar compounds have shown that modifications in the thiophene substitution pattern can significantly alter biological activity .
Comparative Analysis
Q & A
Basic: What are the standard synthetic routes for Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate, and what key intermediates are involved?
Answer:
this compound is typically synthesized via condensation reactions involving thiophene derivatives and diketone precursors. A related ethyl ester analog (Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate) was used in a multi-step synthesis to produce thieno[2,3-b]pyridine derivatives . Key intermediates include:
- Thiophene-2-carbonyl chloride for introducing the thiophene moiety.
- Dioxo esters (e.g., methyl or ethyl 2,4-dioxobutanoate) for forming the diketone backbone.
Example Procedure:
React thiophene-2-carbonyl chloride with methyl acetoacetate under basic conditions.
Purify intermediates via column chromatography (Rf ~0.3–0.5 in ethyl acetate/hexane) .
Confirm structure using ¹H NMR (e.g., aromatic protons at δ 7.69–7.11 ppm for thiophene) and ¹³C NMR (carbonyl carbons at δ 166.5–163.4 ppm) .
Basic: What spectroscopic methods are critical for characterizing this compound?
Answer:
Essential techniques include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
